3-Fluoro-D-alanine is a fluorinated derivative of the amino acid alanine, characterized by the presence of a fluorine atom at the third carbon position. Its chemical formula is , and it is also known as S-2-amino-3-fluoropropanoic acid. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antibacterial agent.
The synthesis of 3-Fluoro-D-alanine can be achieved through several methods:
The asymmetric synthesis typically requires specific conditions, including controlled temperatures and pressures, to optimize yields. For example, hydrogenation reactions are often conducted at approximately 40 psi with palladium on carbon as a catalyst . Enzymatic synthesis can achieve high conversion rates with specific pH conditions favoring enzyme activity .
The molecular structure of 3-Fluoro-D-alanine features a central carbon atom bonded to an amino group (), a carboxylic acid group (), and a fluorinated side chain. The presence of the fluorine atom at the third carbon significantly alters its chemical behavior compared to non-fluorinated alanine.
3-Fluoro-D-alanine can participate in various chemical reactions:
Common reagents for substitution include sodium azide or thiols, while oxidizing agents like hydrogen peroxide may be employed for oxidation reactions. The compound's reactivity makes it suitable for synthetic applications in peptide chemistry.
The mechanism of action for 3-Fluoro-D-alanine primarily involves its role as an inhibitor of certain enzymes, particularly alanine racemase, which is crucial in bacterial cell wall synthesis. By inhibiting this enzyme, 3-Fluoro-D-alanine disrupts the production of D-alanine, an essential component for bacterial growth and survival .
The inhibition process involves competitive binding to the active site of alanine racemase, effectively preventing the conversion of L-alanine to D-alanine. This interference leads to reduced bacterial proliferation and offers potential therapeutic applications against infections caused by gram-positive and gram-negative bacteria .
3-Fluoro-D-alanine has several scientific uses:
The stereoselective construction of 3-fluoro-D-alanine relies heavily on chiral auxiliaries to enforce enantiomeric control. tert-Butanesulfinamide has emerged as a particularly effective chiral director due to its ability to generate diastereomerically pure sulfinyl imines. These intermediates undergo highly diastereoselective nucleophilic additions with fluoromethyl nucleophiles. For instance, nucleophilic addition to N-(tert-butylsulfinyl)-3,3,3-trifluoroacetaldimine yields α-trifluoromethyl-β-amino acid derivatives with diastereoselectivities exceeding 98% de (diastereomeric excess) [6]. Similarly, Reformatsky reagents derived from bromodifluoroethyl acetate add to N-sulfinyl imines to furnish α,α-difluoro-β-amino acids in enantiomerically pure form [6].
Alternative auxiliary-based approaches include the use of oxazolidinone-protected serine derivatives. Fluorodehydroxylation of these precursors with agents like Deoxofluor or XtalFluor-E provides direct access to 3-fluoroalanine derivatives while preserving stereochemical integrity. Hoveyda's methodology employing oxazolidinone 5 derived from D-serine achieves this transformation in >95% enantiomeric excess (ee) [1]. Voyer subsequently adapted this method to produce Fmoc-protected 3-fluoro-D-alanine compatible with solid-phase peptide synthesis [1].
Table 1: Chiral Auxiliary-Mediated Syntheses of 3-Fluoro-D-alanine Derivatives
Chiral Auxiliary | Fluorinated Precursor | Reaction Type | Diastereomeric/Enantiomeric Excess | Reference |
---|---|---|---|---|
tert-Butanesulfinamide | N-Sulfinyl-3,3,3-trifluoroacetaldimine | Nucleophilic addition | >98% de | [6] |
Oxazolidinone | L/D-Serine derivative | Fluorodehydroxylation (Deoxofluor) | >95% ee | [1] |
p-Tolylsulfoxide | β-Keto-γ-fluoroalkyl sulfoxide | Epoxidation/ring-opening | >90% de | [6] |
Enzymatic approaches using dehydrogenases offer a complementary strategy. Alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum catalyze the reductive amination of 3-fluoropyruvate, producing (R)- and (S)-3-fluoroalanine enantiomers, respectively, with complete enantiomeric purity [4]. These enzymatic methods achieve reaction yields exceeding 85% and concentrations up to 20 mM, demonstrating significant preparative utility [4].
The production of positron emission tomography (PET) tracer [¹⁸F]3-fluoro-D-alanine begins with the cyclotron-generated [¹⁸F]fluoride ion, produced via the nuclear reaction ¹⁸O(p,n)¹⁸F in enriched [¹⁸O]water. This aqueous [¹⁸F]fluoride exists as a hydrated, unreactive species and requires activation for nucleophilic substitution. This is achieved through:
Aliphatic nucleophilic substitution (SN2) is the primary radiolabeling mechanism. Precursors featuring leaving groups of varying reactivity are employed:
The reaction proceeds in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) at elevated temperatures (80-120 °C). Key challenges include:
Table 2: Nucleophilic [¹⁸F]Fluorination Approaches for 3-Fluoro-D-alanine
Precursor Type | Leaving Group | Solvent | Temperature (°C) | Reaction Time (min) | Key Challenge |
---|---|---|---|---|---|
Tosylate | TsO⁻ | Dimethyl sulfoxide | 100-120 | 10-15 | Epimerization |
Triflate | OTf⁻ | Acetonitrile | 80-90 | 5-10 | Moisture sensitivity, hydrolysis |
Mesylate | MsO⁻ | Dimethyl sulfoxide | 90-100 | 10-15 | Elimination side reactions |
McCarthy and colleagues pioneered an alternative route using [¹⁸F]epifluorohydrin ([¹⁸F]5), synthesized from 1,2-epoxypropyl tosylate and [¹⁸F]fluoride. This [¹⁸F] synthon reacts regioselectively with nucleophiles like 2-nitroimidazole (for hypoxia tracers) or protected D-alanine precursors, offering a versatile indirect labeling strategy [7]. Automated synthesis modules enable efficient distillation purification of [¹⁸F]epifluorohydrin and subsequent reaction, yielding clinical-grade [¹⁸F]fluoroalkylated products like [¹⁸F]3-fluoro-D-alanine derivatives [7].
The inherent instability of 3-fluoro-D-alanine toward epimerization poses a significant synthetic and purification challenge. This instability stems directly from the electron-withdrawing nature of the fluorine atom:
Strategies to mitigate epimerization focus on reducing α-proton acidity or sterically blocking deprotonation:
Crystallographic studies of stabilized derivatives, such as oxazolidinone-protected intermediates, reveal how conformational constraints imposed by the auxiliary lock the fluorinated carbon in a specific configuration, physically impeding racemization [6].
A significant limitation of [¹⁸F]3-fluoro-D-alanine ([¹⁸F]D-FAla) as a PET tracer is its susceptibility to in vivo defluorination, primarily mediated by D-amino acid oxidase (DAAO). This enzymatic oxidation generates [¹⁸F]fluoroacetate and hydrogen peroxide, leading to nonspecific bone uptake ([¹⁸F]fluoride sequestration) and reducing target-specific signal-to-noise ratios [2].
To address this metabolic instability, deuterium-labeled analogs, specifically d-[¹⁸F]fluoroalanine-d3 ([¹⁸F]D-FAla-d3), were developed. The strategy employs the kinetic isotope effect (KIE):
Synthesis of [¹⁸F]D-FAla-d3 follows analogous nucleophilic routes to the protiated tracer but utilizes deuterated precursors. Crucially, the Cα-deuteration must be stereospecific to preserve the D-configuration essential for bacterial uptake via peptidoglycan biosynthesis pathways [2].
Biological evaluation in infection models revealed nuanced outcomes:
Table 3: Comparison of [¹⁸F]3-Fluoro-D-alanine and its Deuterated Analog
Parameter | [¹⁸F]D-FAla | [¹⁸F]D-FAla-d3 | Observation |
---|---|---|---|
DAAO Metabolism Rate | High | Reduced | Confirmed significant KIE in vitro |
In Vivo Defluorination | Significant | Significant | Comparable bone uptake observed |
Infection Uptake (S. aureus) | 0.64-0.78% ID/cc | 0.64-0.78% ID/cc | Similar accumulation at infectious focus |
Target Specificity | High | High | Both differentiate infection from inflammation |
These results suggest that while deuteration successfully slows the initial enzymatic step (C-H/D abstraction by DAAO), subsequent steps in the defluorination pathway or alternative metabolic routes may become rate-limiting in vivo, diminishing the observable benefit of deuteration on overall defluorination. Nevertheless, [¹⁸F]D-FAla-d3 remains a valuable tracer with equivalent diagnostic performance to its protiated counterpart [2].
Translating the synthesis of [¹⁸F]3-fluoro-D-alanine ([¹⁸F]D-FAla) into a reliable, high-yielding process suitable for clinical PET requires meticulous optimization of reaction parameters and integration into automated modules. Key advancements focus on speed, yield, enantiomeric purity, and formulation:
Precursor Design and Purification: Tosylate precursors derived from enantiomerically pure D-serine are commonly used. Rigorous purification (e.g., recrystallization, chromatography) of these precursors is critical to minimize cold contaminants that reduce specific activity and potential radiochemical impurities. Protecting group strategies (e.g., N-Boc, N-Cbz) compatible with the basic fluorination conditions and amenable to rapid, mild deprotection are essential [5].
Reaction Parameter Optimization:
Table 4: Key Parameters for Radiosynthetic Optimization of [¹⁸F]3-Fluoro-D-alanine
Parameter | Optimization Strategy | Impact on Product |
---|---|---|
Precursor Purity | Rigorous recrystallization/chromatography | High specific activity, reduced impurities |
Solvent | Dimethyl sulfoxide or Acetonitrile/t-butanol mixture | Balance reactivity vs. epimerization |
Temperature | ~90-100°C | Minimizes racemization while ensuring sufficient reaction rate |
Base | Potassium bicarbonate or oxalate | Reduced base-catalyzed degradation/epimerization |
Purification | SPE + Semi-prep RP-HPLC (C18, chiral if needed) | High radiochemical and enantiomeric purity |
Automation | Integrated synthesis module (GMP) | Reproducibility, reliability, compliance |
Optimized procedures consistently achieve uncorrected radiochemical yields of 7-34% (based on starting [¹⁸F]fluoride), high radiochemical purity (>99%), and excellent enantiomeric purity (>99% ee) within total synthesis times of 60-90 minutes, compatible with the 109.77-minute half-life of fluorine-18 [5] [7]. These advancements enable reliable production of [¹⁸F]3-fluoro-D-alanine for preclinical validation and clinical PET studies targeting bacterial infections and potentially tumor amino acid transport via the ASC system.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0